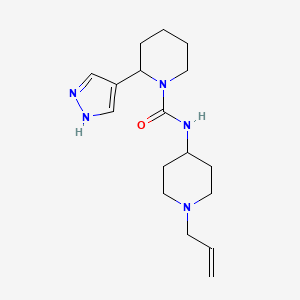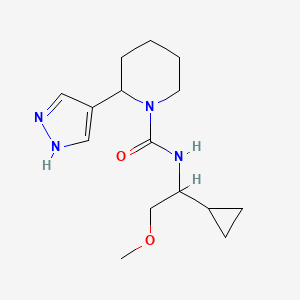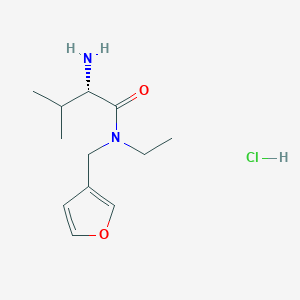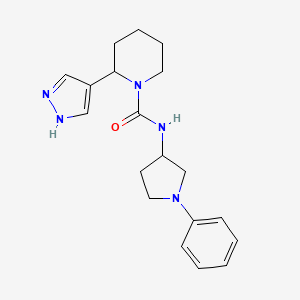
N-(1-prop-2-enylpiperidin-4-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-prop-2-enylpiperidin-4-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PEP-005 and is synthesized using specific methods.
作用機序
PEP-005 exerts its effects through the activation of protein kinase C (PKC) signaling pathway. It specifically activates PKCδ, which leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. In dermatology, PEP-005 induces keratinocyte differentiation and inhibits the proliferation of abnormal keratinocytes. In neuroscience, PEP-005 has been found to protect neurons against oxidative stress and inflammation.
Biochemical and Physiological Effects:
PEP-005 has been found to exhibit various biochemical and physiological effects. In cancer cells, PEP-005 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In dermatology, PEP-005 induces keratinocyte differentiation by activating the PKC signaling pathway. In neuroscience, PEP-005 protects neurons against oxidative stress and inflammation by activating the Nrf2 signaling pathway.
実験室実験の利点と制限
PEP-005 has several advantages as a research tool, including its specificity for PKCδ and its potential applications in various fields. However, PEP-005 has certain limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of PEP-005. In cancer research, PEP-005 could be further developed as a potential anti-cancer agent, and its efficacy could be tested in clinical trials. In dermatology, PEP-005 could be further developed as a treatment for various skin diseases, and its safety and efficacy could be tested in clinical trials. In neuroscience, PEP-005 could be further developed as a potential treatment for neurodegenerative diseases, and its efficacy could be tested in animal models. Additionally, the synthesis method of PEP-005 could be optimized to improve its yield and purity.
合成法
PEP-005 is synthesized using a specific method that involves the reaction of 1-prop-2-enylpiperidin-4-amine and 2-(1H-pyrazol-4-yl)piperidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography to obtain pure PEP-005.
科学的研究の応用
PEP-005 has been extensively researched for its potential applications in various fields such as cancer treatment, dermatology, and neuroscience. In cancer treatment, PEP-005 has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In dermatology, PEP-005 has been found to be effective in treating skin diseases such as actinic keratosis and psoriasis. In neuroscience, PEP-005 has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(1-prop-2-enylpiperidin-4-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-8-21-10-6-15(7-11-21)20-17(23)22-9-4-3-5-16(22)14-12-18-19-13-14/h2,12-13,15-16H,1,3-11H2,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLEKYXDGUBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)


![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)
![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)
![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)
![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)

![N-(2-methyloxolan-3-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7643200.png)